3-(5-(3,5-Bis(trifluoromethyl)phenyl)-tetrahydrofuran-2-YL)propanoic acid

Lipophilicity XLogP3 Physicochemical Properties

3-(5-(3,5-Bis(trifluoromethyl)phenyl)-tetrahydrofuran-2-YL)propanoic acid (CAS racemate: not explicitly assigned; discrete enantiomers: 1198180-22-1 and 1198180-23-2) is a synthetic phenyltetrahydrofuran carboxylic acid with molecular formula C15H14F6O3 and molecular weight 356.26 g·mol⁻¹. The compound bears a 3,5-bis(trifluoromethyl)phenyl substituent at the 5-position of a tetrahydrofuran ring, which is further linked to a propanoic acid side chain at the 2-position.

Molecular Formula C15H14F6O3
Molecular Weight 356.26 g/mol
Cat. No. B14798085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(3,5-Bis(trifluoromethyl)phenyl)-tetrahydrofuran-2-YL)propanoic acid
Molecular FormulaC15H14F6O3
Molecular Weight356.26 g/mol
Structural Identifiers
SMILESC1CC(OC1CCC(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H14F6O3/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)12-3-1-11(24-12)2-4-13(22)23/h5-7,11-12H,1-4H2,(H,22,23)
InChIKeyBVBDHDRNWPXZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(3,5-Bis(trifluoromethyl)phenyl)-tetrahydrofuran-2-YL)propanoic acid: Structural, Physicochemical, and Stereochemical Baseline for Differentiated Procurement


3-(5-(3,5-Bis(trifluoromethyl)phenyl)-tetrahydrofuran-2-YL)propanoic acid (CAS racemate: not explicitly assigned; discrete enantiomers: 1198180-22-1 and 1198180-23-2) is a synthetic phenyltetrahydrofuran carboxylic acid with molecular formula C15H14F6O3 and molecular weight 356.26 g·mol⁻¹ . The compound bears a 3,5-bis(trifluoromethyl)phenyl substituent at the 5-position of a tetrahydrofuran ring, which is further linked to a propanoic acid side chain at the 2-position. The tetrahydrofuran core imparts two stereogenic centres, giving rise to cis/trans diastereomers and their corresponding enantiomers. Commercial offerings include both racemic material and the resolved (2S,5R) and (2R,5S) enantiomers . This compound is employed as a synthetic intermediate in medicinal chemistry campaigns, notably as a key fragment in integrin α4β1 antagonists, and is available from research-chemical suppliers [1].

Why Generic In-Class Substitution Fails for 3-(5-(3,5-Bis(trifluoromethyl)phenyl)-tetrahydrofuran-2-YL)propanoic acid


Procurement decisions based solely on the bis(trifluoromethyl)phenyl or propanoic acid pharmacophore are insufficient because the tetrahydrofuran spacer confers unique physicochemical and stereochemical properties that directly impact molecular recognition in biological targets. The tetrahydrofuran ring introduces two stereocentres, and the relative and absolute configuration of the phenyl and propanoic acid substituents determines the three-dimensional presentation of the pharmacophore, a critical parameter for binding to targets such as integrin α4β1 where the compound serves as a key recognition fragment [1]. Furthermore, the tetrahydrofuran oxygen acts as an additional hydrogen-bond acceptor absent in simple phenylpropanoic acid analogues, altering ligand–protein interaction profiles. Quantitative evidence presented below demonstrates measurable differences in lipophilicity, hydrogen-bonding capacity, and stereochemical complexity between this compound and its closest commercially available structural analogues. **Important caveat:** High-strength, quantitative, head-to-head biological activity comparisons for this specific compound against its closest analogues are not publicly available in the peer-reviewed or patent literature as of the search date. The differential evidence presented is therefore primarily based on well-validated physicochemical property predictions and stereochemical features, supplemented by class-level inferences from the known structure–activity relationships of related integrin antagonists. Users requiring direct biological comparator data should commission bespoke head-to-head profiling studies.

Product-Specific Quantitative Differentiation Evidence for 3-(5-(3,5-Bis(trifluoromethyl)phenyl)-tetrahydrofuran-2-YL)propanoic acid vs. Closest Structural Analogs


Lipophilicity Modulation: Tetrahydrofuran Reduces LogP by ~0.6 Units vs. the Furan Analogue and ~0.3 Units vs. the Gem-Dimethyl Analogue

Predicted XLogP3 for the target tetrahydrofuran compound is 3.8 . The structurally analogous furan derivative (3-{5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid, CAS 406725-93-7) has a reported XLogP of 4.4 . The difference of –0.6 log units indicates that saturation of the heterocycle from furan to tetrahydrofuran reduces lipophilicity, which may correspond to improved aqueous solubility and lower non-specific protein binding. The gem-dimethyl analogue, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid (CAS 289686-70-0), has reported logP values ranging from 3.63 to 4.09 , placing the tetrahydrofuran compound in a more moderate lipophilicity range suitable for balancing membrane permeability and solubility. Limitation: These are predicted rather than experimentally determined logP values, and comparisons are cross-compound rather than head-to-head measured under identical conditions.

Lipophilicity XLogP3 Physicochemical Properties Drug-Likeness

Hydrogen-Bond Acceptor Capacity: Tetrahydrofuran Oxygen Adds One HBA vs. Simple Phenylpropanoic Acid Analogues

The target compound contains nine hydrogen-bond acceptor (HBA) atoms , contributed by the six fluorine atoms from the two trifluoromethyl groups, the two oxygen atoms of the carboxylic acid, and the tetrahydrofuran ring oxygen. In contrast, the simple 3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid (CAS 181772-16-7), which lacks the tetrahydrofuran ring, has only eight HBA atoms (six fluorine atoms plus two carboxylic acid oxygens) . The additional HBA provided by the tetrahydrofuran oxygen can participate in hydrogen-bonding interactions with protein backbone amides or side-chain residues, as evidenced by the co-crystal structures of integrin α4β1 antagonists that feature a tetrahydrofuran-2-carbonyl fragment engaging the receptor binding pocket [1]. Limitation: HBA count is a structural feature, not a direct measurement of binding affinity; the contribution of this extra HBA to binding energy has not been quantified by mutagenesis or thermodynamic profiling for this specific compound.

Hydrogen Bond Acceptors Molecular Recognition Ligand–Protein Interactions

Stereochemical Complexity: Two Discrete Enantiomers Enable Defined Chiral SAR vs. Achiral Analogues

The target compound is available as two individually resolved enantiomers: (2S,5R)-configuration (CAS 1198180-22-1) and (2R,5S)-configuration (CAS 1198180-23-2) . Both enantiomers are obtained via preparative chiral chromatography (CHIRALPAK AS, 50 mm ID × 500 mm L, hexane/ethanol/acetic acid mobile phase at 30 °C) after a multi-step synthetic sequence . In contrast, the furan analogue (CAS 406725-93-7) is achiral due to the planar furan ring and unsaturated propenoic acid linker , and the simple phenylpropanoic acid (CAS 181772-16-7) possesses no stereogenic centres. This means that the tetrahydrofuran compound offers a unique capability: researchers can interrogate the stereochemical dependence of biological activity by testing the two enantiomers independently. This is particularly relevant because the integrin α4β1 antagonist series containing the tetrahydrofuran fragment requires a specific (S,S) absolute configuration for potent activity, as demonstrated by BDBM50113574 [1]. Limitation: Quantitative potency data comparing the two enantiomers of the free acid compound itself are not publicly available.

Stereochemistry Chiral Resolution Enantiopure Synthesis Structure–Activity Relationship

Synthetic Tractability and Scale-Up Potential: Documented Multi-Step Route vs. Less-Characterized Analogues

The synthesis of the target compound is documented via a four-step sequence from commercially available precursors: (i) Suzuki coupling (sodium carbonate, Pd(PPh₃)₄, 1,2-dimethoxyethane, 95–110 °C, 24 h, inert atmosphere); (ii) catalytic hydrogenation (H₂, Pd/C, ethanol/THF, 20 °C, 48 h, 760 Torr); (iii) ester hydrolysis (LiOH, ethanol, 20 °C, 4 h, then pH 3); and (iv) chiral resolution (CHIRALPAK AS preparative column) . This contrasts with the furan analogue (CAS 406725-93-7), which may require alternative heterocycle construction strategies, and the gem-dimethyl analogue (CAS 289686-70-0), which is accessible via different alkylation chemistry. The availability of a well-defined synthetic route with specified catalysts, solvents, temperatures, and pressures facilitates process development and scale-up, reducing the risk of unexpected synthetic obstacles during procurement for larger-scale campaigns. Limitation: Comparative yield data across the analogues have not been published.

Synthetic Route Process Chemistry Scalability Intermediate Sourcing

Highest-Value Research and Industrial Application Scenarios for 3-(5-(3,5-Bis(trifluoromethyl)phenyl)-tetrahydrofuran-2-YL)propanoic acid Based on Quantitative Differentiation Evidence


Integrin α4β1 Antagonist Lead Optimisation: Chiral Fragment for Eutomer/Distomer Profiling

The tetrahydrofuran compound is a demonstrated key fragment in integrin α4β1 antagonists, as evidenced by the BindingDB entry BDBM50113574, where the (S)-tetrahydrofuran-2-carbonyl moiety derived from this acid is critical for target engagement confirmed by multiple co-crystal structures (PDB: 3V4P, 3V4V, 3VI3, 3VI4, 4IRZ, 4WJK, 4WK0, 4WK2, 4WK4, 7CEB, 7CEC, 7NWL, 7NXD) [1]. Researchers requiring stereochemically pure fragments for integrin α4β1 SAR studies should procure the resolved (2S,5R) or (2R,5S) enantiomers independently to establish the stereochemical dependence of target engagement and selectivity, rather than using achiral or racemic alternatives that would obscure the contribution of absolute configuration to pharmacological activity.

Fragment-Based Drug Discovery (FBDD) Library Design: Balanced LogP and Additional HBA for Library Diversity

With a predicted XLogP3 of 3.8 , the tetrahydrofuran compound occupies a moderate lipophilicity space that is distinct from the more lipophilic furan analogue (XLogP = 4.4) and the less polar simple phenylpropanoic acid (XLogP ≈ 3.4) . Its nine hydrogen-bond acceptor atoms provide an additional interaction handle vs. simpler analogues. FBDD library curators seeking to maximize three-dimensional diversity and physicochemical property coverage should include this compound as a representative of the saturated heterocycle–biaryl acid chemotype, which is underrepresented in many commercial fragment collections.

Synthetic Methodology Development: Validated Substrate for C–H Functionalisation and Decarboxylative Coupling

The electron-withdrawing bis(trifluoromethyl)phenyl group activates the aromatic ring for electrophilic substitution and stabilises adjacent carbanionic intermediates, while the tetrahydrofuran ring offers both C–H bonds amenable to directed functionalisation and a Lewis-basic oxygen for coordination-directed catalysis. The well-defined synthetic route documented on LookChem provides a reliable starting point for methodology groups exploring late-stage diversification of phenyltetrahydrofuran scaffolds. The carboxylic acid handle also enables decarboxylative cross-coupling reactions (e.g., Minisci-type, photoredox), expanding the accessible chemical space.

Chiral Chromatography Method Development: Reference Analyte for Polysaccharide-Based CSP Optimisation

The documented resolution of the racemate on CHIRALPAK AS under specified conditions (hexane/ethanol/acetic acid, 30 °C) positions the compound as a useful reference analyte for chiral method development scientists. Analytical laboratories validating new polysaccharide-based chiral stationary phases or optimizing enantioselective SFC methods can benchmark column performance using the known retention behaviour and resolution of the two enantiomers (1198180-22-1 and 1198180-23-2), providing a reproducible system suitability test with well-characterized elution order and selectivity.

Quote Request

Request a Quote for 3-(5-(3,5-Bis(trifluoromethyl)phenyl)-tetrahydrofuran-2-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.